molecular formula C₁₉H₂₅BrO₂ B029461 6-Bromoandrostenedione CAS No. 38632-00-7

6-Bromoandrostenedione

Cat. No. B029461
CAS RN: 38632-00-7
M. Wt: 365.3 g/mol
InChI Key: HAWQRBIGKRAICT-DQXCSHPPSA-N
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Description

6-Bromoandrostenedione is a chemical compound with the formula C19H25BrO2 . It contains a total of 47 atoms, including 25 Hydrogen atoms, 19 Carbon atoms, 2 Oxygen atoms, and 1 Bromine atom . It is known as an aromatase inhibitor and is used to increase testosterone levels in the body .


Synthesis Analysis

6-Bromoandrostenedione derivatives with a 2,2-Dimethyl or 2-Methyl group have been synthesized to gain insight into the mechanism for irreversible inactivation of aromatase . The 2,2-dimethyl-6β- and 6α-bromo steroids were found to be extremely powerful inhibitors .


Molecular Structure Analysis

The 6-Bromoandrostenedione molecule contains a total of 50 bonds. There are 25 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 2 ketones (aliphatic) .


Chemical Reactions Analysis

The chemical formula of 6-Bromoandrostenedione is the basis of stoichiometry in chemical equations, i.e., the calculation of relative quantities of reactants and products in chemical reactions .


Physical And Chemical Properties Analysis

6-Bromoandrostenedione has a molecular weight of 365.305, a density of 1.4±0.1 g/cm3, and a boiling point of 467.0±45.0 °C at 760 mmHg .

Scientific Research Applications

Aromatase Inhibition

  • Specific Scientific Field : Biochemistry and Endocrinology .
  • Summary of the Application : 6-Bromoandrostenedione is used as an inhibitor of aromatase, also known as estrogen synthetase . This enzyme is responsible for a key step in the biosynthesis of estrogens (female hormones) from androgens (male hormones) .
  • Methods of Application or Experimental Procedures : The activity of aromatase was measured by a tritium release assay from the 1β position of [1-3H,4-14C]androstenedione in reaction mixtures containing NADPH and the aromatase . Time-dependent inhibition was assessed by preincubation of inhibitors with either the 900 × g placental pellet or placental microsomes in the presence of NADPH .
  • Results or Outcomes : The researchers found that 6α-bromoandrostenedione (6α-BrA) is a competitive inhibitor of human placental aromatase, with an apparent Ki of 3.4 nM, while 6β-BrA is a mechanism-based irreversible inhibitor with an apparent Ki of 0.8 μM and a k inact of 0.025 min -1 . This indicates a high selectivity of 6-BrA inhibition among P-450 cytochromes .

Testosterone Boosting

  • Specific Scientific Field : Sports Nutrition and Endocrinology .
  • Summary of the Application : 6-Bromoandrostenedione is often used in testosterone boosting supplements . These supplements are designed to boost natural testosterone levels or improve the bioavailability of testosterone already produced by the body .
  • Methods of Application or Experimental Procedures : 6-Bromoandrostenedione is usually taken orally as a supplement . The dosage and frequency of use can vary depending on the specific product and individual needs .
  • Results or Outcomes : Users of these supplements often report increased strength and lean muscle mass . However, the effectiveness can vary greatly between individuals and more research is needed to confirm these effects .

Weight Loss and Athletic Performance

  • Specific Scientific Field : Sports Medicine and Nutrition .
  • Summary of the Application : 6-Bromoandrostenedione is used for weight loss and to improve athletic performance . It is also used to reduce sexual problems .
  • Methods of Application or Experimental Procedures : Similar to its use in testosterone boosting, 6-Bromoandrostenedione is typically taken orally . The dosage and frequency of use can vary depending on the specific product and individual needs .
  • Results or Outcomes : Some users report improvements in weight loss, athletic performance, and sexual health . However, it’s important to note that these effects can vary greatly between individuals and more research is needed to confirm these effects .

Control of Estrogen and Prolactin Levels

  • Specific Scientific Field : Endocrinology .
  • Summary of the Application : 6-Bromoandrostenedione is used to control both estrogen and prolactin levels . This can be useful following a cycle of a hormonal supplement like a prohormone or a potent SARMs stack, but is sometimes also taken by those who are experiencing symptoms of high estrogen as a standalone .
  • Methods of Application or Experimental Procedures : 6-Bromoandrostenedione is usually taken orally as a supplement . The dosage and frequency of use can vary depending on the specific product and individual needs .
  • Results or Outcomes : Users of these supplements often report a decrease in symptoms associated with high estrogen and prolactin levels . However, the effectiveness can vary greatly between individuals and more research is needed to confirm these effects .

Research Tool for Studying Aromatase

  • Specific Scientific Field : Biochemistry .
  • Summary of the Application : 6-Bromoandrostenedione and other 6-substituted androgens may be useful probes into the nature of the active site and mechanism of catalysis of aromatase .
  • Methods of Application or Experimental Procedures : These compounds can be used in various biochemical assays to study the function and mechanism of aromatase .
  • Results or Outcomes : These studies can provide valuable insights into the structure and function of aromatase, which can have implications for the development of new drugs and therapies .

Safety And Hazards

When taken by mouth, 6-Bromoandrostenedione is possibly unsafe for most people. Side effects include liver and kidney damage, behavioral changes, hair loss, and others . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

(6R,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWQRBIGKRAICT-DQXCSHPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)CC[C@]34C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959474
Record name 6-Bromoandrost-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoandrostenedione

CAS RN

38632-00-7
Record name 6-Bromoandrostenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromoandrost-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.BETA.-BROMOANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJEYOWUDT6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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